molecular formula C4H7N5 B3426109 Pyrimidine-2,4,5-triamine CAS No. 50855-02-2

Pyrimidine-2,4,5-triamine

Cat. No.: B3426109
CAS No.: 50855-02-2
M. Wt: 125.13 g/mol
InChI Key: CSNFMBGHUOSBFU-UHFFFAOYSA-N
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Description

Contextualization within Nitrogenous Heterocyclic Chemistry

Pyrimidine-2,4,5-triamine (B1267316) belongs to the pyrimidine (B1678525) family, a class of six-membered aromatic heterocycles containing two nitrogen atoms at the 1 and 3 positions of the ring. The core structure of pyrimidine is a fundamental component of nucleic acids, namely cytosine, thymine, and uracil, highlighting the biological significance of this class of compounds. numberanalytics.com What distinguishes this compound are the three primary amine groups (-NH₂) attached at the 2, 4, and 5 positions. This polyfunctional nature, with its electron-rich aromatic core, provides multiple sites for chemical reactions.

The arrangement of the amino groups in this compound is distinct from its structural isomer, Pyrimidine-2,4,6-triamine. This difference in the positioning of the amine groups leads to divergent applications, with the 2,4,5-isomer being a key precursor in medicinal chemistry for compounds like antifolates and kinase inhibitors, while the 2,4,6-isomer is utilized in the field of high-energy materials.

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name This compound nih.gov
Molecular Formula C₄H₇N₅ nih.gov
Molecular Weight 125.13 g/mol nih.gov
CAS Number 3546-50-7 nih.gov
Canonical SMILES C1=C(C(=NC(=N1)N)N)N nih.gov
InChIKey CSNFMBGHUOSBFU-UHFFFAOYSA-N nih.gov

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound in organic synthesis lies in its role as a versatile precursor for constructing more complex bicyclic heterocyclic systems. The vicinal diamine functionality (amino groups at the 4 and 5 positions) is particularly reactive and allows for the annulation of a second ring onto the pyrimidine core.

This reactivity is famously exploited in the Traube purine (B94841) synthesis, a classic method for preparing purines. mdpi.com In this type of reaction, this compound is condensed with a reagent containing a single carbon atom, such as formic acid or triethyl orthoformate, to form the imidazole (B134444) ring, yielding a purine derivative. mdpi.com A notable example is the synthesis of 2-aminopurine (B61359), a structural analog of the natural purines adenine (B156593) and guanine. mdpi.com

Furthermore, this compound is a key starting material for the synthesis of pteridines, which are bicyclic compounds composed of a pyrimidine ring fused to a pyrazine (B50134) ring. nih.gov Pteridine derivatives are involved in numerous biological processes and their synthesis is of great interest in medicinal chemistry. nih.gov The synthesis often involves the condensation of this compound with a 1,2-dicarbonyl compound.

The synthesis of this compound itself can be achieved through various methods, often involving the reduction of a nitro group. One common route is the reduction of 5-nitropyrimidine-2,4-diamine (B43640) using reagents like sodium dithionite (B78146) or through catalytic hydrogenation with palladium on carbon (Pd/C). mdpi.comresearchgate.net Researchers have optimized these reduction processes to achieve high yields of the desired triamine. mdpi.comresearchgate.net

Overview of Research Trajectories in Medicinal Chemistry and Organic Synthesis

The structural framework of this compound is a privileged scaffold in medicinal chemistry due to its ability to mimic natural nucleobases and interact with various biological targets. This has led to extensive research into its derivatives for a wide range of therapeutic applications.

In medicinal chemistry, research has focused on synthesizing derivatives of this compound as potential:

Anticancer Agents: Pyrimidine-based compounds have been explored for their anti-proliferative activity against various cancer cell lines, including breast and liver cancer. mdpi.comnih.gov The pyrimidine core is a key feature in inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). mdpi.comnih.gov

Antimicrobial Agents: The compound and its derivatives have shown potential antimicrobial properties. Specifically, they have been investigated as antiparasitic agents against Trypanosoma brucei and Leishmania species, as well as for activity against Mycobacterium tuberculosis.

Kinase Inhibitors: The 2,4-diaminopyrimidine (B92962) scaffold, a core component of this compound, is a well-established framework for developing protein kinase inhibitors. nih.gov Research has demonstrated that trisubstituted pyrimidines derived from this core can act as potent dual inhibitors of plasmodial kinases, which are attractive targets for antimalarial drugs. nih.gov

In the field of organic synthesis, research continues to explore new methodologies utilizing this compound. This includes the development of novel, efficient, and environmentally friendly synthetic routes to purines and other fused heterocyclic systems. researchgate.net For instance, recent studies have focused on reconstructive methodologies that transform condensed polyazotic heterocyclic structures into triaminopyrimidine, which is then cyclized to form purine derivatives. mdpi.com These advancements open up possibilities for creating previously inaccessible compounds with potential pharmacological applications. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-2,4,5-triamine
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InChI

InChI=1S/C4H7N5/c5-2-1-8-4(7)9-3(2)6/h1H,5H2,(H4,6,7,8,9)
Source PubChem
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InChI Key

CSNFMBGHUOSBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C(=NC(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00956871
Record name 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3546-50-7, 50855-02-2
Record name 2,5,6-Triaminopyrimidine
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Record name 2,4,5-Pyrimidinetriamine
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Record name 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine
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Record name pyrimidine-2,4,5-triamine
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Advanced Synthetic Methodologies for Pyrimidine 2,4,5 Triamine and Its Derivatives

Precursor Synthesis Strategies

The successful synthesis of Pyrimidine-2,4,5-triamine (B1267316) hinges on the efficient preparation of its immediate precursors. Two primary starting materials have been extensively investigated: 5-Nitropyrimidine-2,4-diamine (B43640) and Nitrotetrazolo[1,5-a]pyrimidin-7-amine.

Synthesis from 5-Nitropyrimidine-2,4-diamine

The use of 5-Nitropyrimidine-2,4-diamine as a precursor is a common route for obtaining this compound. This method's prevalence is due to the directness of the subsequent reduction step, which converts the nitro group at the C5 position into a primary amine. The synthesis of the 5-nitropyrimidine (B80762) precursor itself can be achieved through various nitration techniques applied to a 2,4-diaminopyrimidine (B92962) core. The reactivity of the pyrimidine (B1678525) ring is influenced by the activating effects of the existing amino groups, which direct the electrophilic nitration to the C5 position. In some synthetic pathways, 2,4-dichloro-5-nitropyrimidine (B15318) is used as a starting material, which undergoes nucleophilic substitution with amines to form the 2,4-diamino-5-nitropyrimidine scaffold. nih.gov

Approaches from Nitrotetrazolo[1,5-a]pyrimidin-7-amine

An alternative and structurally distinct approach involves the use of 6-Nitrotetrazolo[1,5-a]pyrimidin-7-amine. researchgate.net This condensed polycyclic heterocyclic system offers a different pathway to the target triamine. The synthesis involves the creation of the tetrazolopyrimidine structure, which can then be transformed into the triaminopyrimidine. researchgate.net This method can be part of a broader strategy to access various purine (B94841) analogs and C-8 modified triazolo[5,1-b]purines. researchgate.net The reduction of this nitro-tetrazolo compound, however, presents different challenges compared to the simpler nitropyrimidine precursor. Research indicates that the energy barrier for the reduction of the nitro group in 6-Nitrotetrazolo[1,5-a]pyrimidin-7-amine is higher than that for 5-Nitropyrimidine-2,4-diamine. researchgate.net

Reduction Reactions for Triamine Formation

The conversion of the nitro-substituted precursor to the final triamine product is a critical step, accomplished through reduction. The choice of reducing agent and reaction conditions significantly impacts the yield and purity of the final product.

Sodium Dithionite (B78146) Mediated Reductions

Sodium dithionite (Na₂S₂O₄) is a widely used, inexpensive, and relatively safe reducing agent for converting aromatic nitro groups to amines. organic-chemistry.orgnih.gov Its effectiveness has been demonstrated in the synthesis of this compound from 5-Nitropyrimidine-2,4-diamine, affording the target compound in a 59% yield. researchgate.net This method is often preferred because sodium dithionite is specific to the reduction of nitro and nitroso groups, even in the presence of other functional groups. asianpubs.orgsciencemadness.org The reaction mechanism involves the in-situ reduction of the nitro group. nih.gov Typically, the reaction is carried out in an aqueous or mixed aqueous-organic solvent system to accommodate the solubility of both the pyrimidine substrate and the dithionite salt. asianpubs.org

Catalytic Hydrogenation Methods (e.g., H₂/Pd)

Catalytic hydrogenation represents another key strategy for the reduction of the nitro group. This method commonly employs a noble metal catalyst, such as palladium on carbon (Pd/C), platinum, or Raney nickel, under a hydrogen atmosphere. asianpubs.orggoogle.com The process is known for its clean reaction profile and high efficiency. For instance, the catalytic hydrogenation of related 5-nitrosopyrimidine (B66288) derivatives to form the corresponding 2,4,5-triaminopyrimidines is well-established. google.comgoogle.com The reaction can be performed in various solvents, including lower aliphatic alcohols. google.com Key parameters that are controlled during this process include hydrogen pressure and reaction temperature, which can range from 3 to 150 bar and 50° to 150° C, respectively. google.com

Optimization of Reducing Agents and Reaction Conditions

The optimization of the reduction step is crucial for maximizing yield and minimizing byproducts. Comparative studies of different reducing agents have been conducted. For the reduction of 5-Nitropyrimidine-2,4-diamine, while sodium dithionite provides a good yield, other agents like tin or iron in an acidic medium have been found to cause the formation of oil in the reaction mixture, complicating product isolation. researchgate.net

The optimization of sodium dithionite reductions involves several factors. asianpubs.org Key parameters include:

Solvent: A solvent system that can dissolve both the nitro-precursor and the reducing agent is necessary. Dimethylformamide (DMF) is often used to dissolve the substrate before the aqueous solution of sodium dithionite is added. asianpubs.org

Reducing Agent Stoichiometry: The molar ratio of the reducing agent to the nitro compound is a critical variable that is often optimized.

Temperature and Time: Reaction temperature and duration are adjusted to ensure complete conversion without degrading the product. For example, some reductions are carried out at 45°C for 24 hours. asianpubs.org

pH: Maintaining the pH of the reaction medium, often in the basic range (pH 8-9) using a base like sodium bicarbonate, can be important for the reaction's success. asianpubs.org

For catalytic hydrogenation, optimization involves selecting the appropriate catalyst (e.g., palladium, platinum, ruthenium), catalyst loading, hydrogen pressure, and temperature to achieve a clean and complete reduction. asianpubs.orggoogle.com

Table 1: Comparison of Reducing Agents for 5-Nitropyrimidine-2,4-diamine

Table 2: Chemical Compounds Mentioned

Condensation Reactions for this compound Derivative Synthesis

Condensation reactions are a cornerstone in the synthesis of the pyrimidine core and its derivatives, involving the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia. These reactions are particularly vital for constructing fused heterocyclic systems where the pyrimidine ring is annulated with other rings, such as pyridine (B92270) or another pyrimidine.

A key strategy involves the reaction of a suitably substituted pyrimidine with a compound containing a reactive methylene (B1212753) group or its equivalent. For instance, the synthesis of pyrido[2,3-d]pyrimidines, which are structurally related to this compound derivatives, can be achieved through condensation pathways. One such method involves the condensation of 2,4-diaminopyrimidine-5-carboxaldehyde (B135014) with a nitrile, such as benzylnitrile, under basic conditions to yield a 2,7-diaminopyridopyrimidine derivative. nih.gov

Another prevalent approach is the double Mannich reaction, a type of condensation, used to synthesize pyrimido[4,5-d]pyrimidine (B13093195) systems. This reaction can involve treating a 6-aminouracil (B15529) derivative with various primary aromatic or heterocyclic amines and an aldehyde, like formaldehyde, in an alcoholic solvent at room temperature. researchgate.net These multi-component condensations are efficient in building molecular complexity from simple starting materials. The classical Pinner synthesis, which involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine, remains a fundamental method for forming the pyrimidine ring itself, which can then be further functionalized. youtube.com

Table 1: Examples of Condensation Reactions for Pyrimidine Derivative Synthesis

Starting MaterialsReagents/ConditionsProduct TypeReference
2,4-Diaminopyrimidine-5-carboxaldehyde, BenzylnitrileBasic conditions2,7-Diaminopyrido[2,3-d]pyrimidine nih.gov
6-Aminouracil, Primary Amine, FormaldehydeEthanol, Room TemperaturePyrimido[4,5-d]pyrimidine researchgate.net
1,3-Dicarbonyl Compound, Guanidine (B92328)Acid or Base CatalystSubstituted Pyrimidine youtube.com
Guanidine Nitrate, EthoxymethylenemalononitrileSodium Ethoxide, Ethanol2,4-Diamino-5-cyanopyrimidine nih.gov

Multi-Component and Multi-Step Synthetic Pathways

Modern synthetic efforts are geared towards both intricate multi-step sequences that allow for precise molecular construction and highly efficient multi-component reactions (MCRs) that build complex molecules in a single operation.

A well-established multi-step pathway to the parent this compound involves the chemical reduction of a nitro-substituted precursor. mdpi.com The synthesis typically starts with 5-nitropyrimidine-2,4-diamine. The critical step is the reduction of the nitro group at the C5 position to an amine. Several reducing agents can accomplish this transformation. A widely used method employs sodium dithionite (Na₂S₂O₄) in an aqueous or mixed ethanol-water medium, which provides the target triamine in moderate yields. researchgate.net More efficient reductions have been achieved using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst under hydrogen pressure, resulting in significantly higher yields. mdpi.com

In contrast to linear, multi-step syntheses, MCRs offer a more convergent and atom-economical approach. A sustainable, iridium-catalyzed MCR has been developed for the regioselective synthesis of pyrimidines from amidines and up to three different alcohol molecules. organic-chemistry.orgnih.gov This process proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts. organic-chemistry.orgnih.gov This methodology allows for the creation of highly decorated and unsymmetrically substituted pyrimidines, which are valuable for medicinal chemistry applications. organic-chemistry.org MCRs are also employed in the synthesis of fused pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines, by combining 6-aminouracils, aldehydes, and an amino source like urea (B33335) in a one-pot reaction, often accelerated by microwave irradiation or ultrasound. researchgate.net

Table 2: Comparison of Multi-Step and Multi-Component Syntheses

Pathway TypeExample ReactionKey ReagentsYieldReference
Multi-StepReduction of 5-nitropyrimidine-2,4-diamineSodium Dithionite (Na₂S₂O₄)59% researchgate.net
Multi-StepReduction of 5-nitropyrimidine-2,4-diamineH₂, Pd/C, 20 bar75% mdpi.com
Multi-ComponentSynthesis of pyrimidines from amidines and alcoholsPN₅P-Ir-pincer complexUp to 93% organic-chemistry.orgnih.gov
Multi-ComponentSynthesis of pyrimido[4,5-d]pyrimidines6-Aminouracil, Aldehyde, Urea, UltrasoundHigh researchgate.net

Regioselective Functionalization Approaches

Regioselective functionalization is critical for modifying specific positions on the pyrimidine ring, enabling the synthesis of precisely structured derivatives. The inherent electronic properties of the pyrimidine ring, with its electron-deficient carbon atoms, dictate the sites of reactivity. Advanced methods have been developed to overcome the challenges of controlling this selectivity.

A significant breakthrough has been the development of bimetallic bases for regioselective metalation. Using mixed lithium/zinc bases like TMPZnCl·LiCl (where TMP is 2,2,6,6-tetramethylpiperidyl), an unprecedented regioselective zincation of the C2 position of the pyrimidine ring can be achieved under mild conditions. nih.gov This C2-zincated intermediate can then be trapped with various electrophiles, such as iodine or in palladium-catalyzed cross-coupling reactions, to install a wide range of functional groups exclusively at this position. nih.gov

Another innovative strategy provides a direct, metal-free, and regioselective route to 2,4,5-trisubstituted pyrimidines. rsc.org This method utilizes α-aryl-β,β-ditosyloxy ketones as 1,3-dielectrophilic precursors. These precursors are generated from chalcones using a hypervalent iodine reagent. The two tosyloxy groups act as excellent leaving groups, facilitating a cyclization reaction with guanidine to form the target pyrimidine with high regioselectivity. rsc.org Green chemistry principles have also been applied to the regioselective functionalization of highly activated systems like 2,4,6-trichloropyrimidine-5-carbaldehyde, using phase transfer catalysts to control C-N bond formation via an SNAr mechanism. shd-pub.org.rs

Table 3: Methods for Regioselective Functionalization of Pyrimidines

MethodKey Reagent/CatalystPosition FunctionalizedKey AdvantageReference
Directed ZincationTMPZnCl·LiClC2Unprecedented C2 selectivity on unsubstituted pyrimidine nih.gov
Cyclization of Ditosyloxy KetonesGuanidine Hydrochloride, Base2, 4, 5Metal-free, direct synthesis of trisubstituted pyrimidines rsc.org
SNAr ReactionTetrabutylammonium iodide (TBAI)C2, C4, or C6 (on trichloropyrimidine)Green conditions, phase transfer catalysis shd-pub.org.rs

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidines to minimize environmental impact and enhance efficiency. These approaches focus on using safer solvents, reducing energy consumption, employing catalytic methods, and designing atom-economical reactions. rasayanjournal.co.in

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating. nih.govnih.gov The synthesis of pyrimido[4,5-d]pyrimidine derivatives, for example, can be efficiently carried out under microwave irradiation, sometimes in solvent-free conditions. researchgate.net Similarly, ultrasound irradiation is another energy-efficient technique that promotes reactions through acoustic cavitation. rasayanjournal.co.in Sonochemical protocols have been developed for synthesizing 1,3,5-triazine (B166579) derivatives in water, achieving high yields in minutes, a method that is demonstrably "greener" than classical heating. nih.gov

The use of environmentally benign solvents, particularly water, is a key aspect of green pyrimidine synthesis. researchgate.net Catalyst-free reactions in magnetized deionized water have been developed for the one-pot synthesis of pyrano[2,3-d]pyrimidines, offering simplicity, low cost, and high yields. researchgate.net Furthermore, solventless approaches, such as "Grindstone Chemistry" or ball milling, provide clean reactions with simple workups and high efficiency by physically bringing reactants into close contact. rasayanjournal.co.in The development of sustainable catalysts, like the iridium-pincer complexes used in multi-component pyrimidine synthesis, represents a significant advance, enabling efficient transformations with minimal waste. organic-chemistry.orgnih.gov These green methodologies collectively contribute to more sustainable and economically viable routes for producing this compound and its derivatives. benthamdirect.com

Table 4: Overview of Green Chemistry Techniques in Pyrimidine Synthesis

TechniqueDescriptionAdvantagesReference
Microwave-Assisted SynthesisUsing microwave radiation as a heating source.Faster reaction rates, higher yields, easier work-up. researchgate.netnih.gov
Ultrasound-Assisted SynthesisUsing ultrasonic waves to induce chemical reactions.Reduced reaction times, high yields, energy efficiency. researchgate.netrasayanjournal.co.in
Solvent-Free ReactionsConducting reactions without a solvent (e.g., ball milling).Reduced waste, simple purification, clean reactions. rasayanjournal.co.in
Aqueous Media SynthesisUsing water as the reaction solvent.Environmentally benign, low cost, safe. researchgate.net
Sustainable CatalysisUsing recyclable or highly efficient, low-toxicity catalysts.High atom economy, reduced byproducts, high selectivity. organic-chemistry.orgnih.gov

Reaction Mechanisms and Synthetic Transformations of Pyrimidine 2,4,5 Triamine

Electrophilic and Nucleophilic Substitution Reactions of Amino Groups

The amino groups at the 2, 4, and 5-positions of the pyrimidine (B1678525) ring are nucleophilic and represent the primary sites for electrophilic attack. While specific studies detailing extensive electrophilic substitution reactions on the amino groups of Pyrimidine-2,4,5-triamine (B1267316) are not widely documented, the fundamental principles of amine chemistry suggest their susceptibility to reactions such as acylation and alkylation.

The most significant reactions involving the amino groups are those where they act as nucleophiles, particularly the vicinal amino groups at the 4 and 5-positions. This arrangement is crucial for the cyclization reactions that form the basis of purine (B94841) synthesis. In these reactions, one of the amino groups attacks an electrophilic one-carbon unit (like a derivative of formic acid), forming an intermediate that allows the second amino group to complete the ring closure. This sequential nucleophilic action is the cornerstone of its utility in synthetic chemistry.

Oxidation Pathways and Derivative Formation

The oxidation of aminopyrimidines can be complex. Generally, pyrimidine N-oxides are synthesized through reactions with peroxy acids. publish.csiro.au However, attempts to directly oxidize Pyrimidine-2,4,6-triamine with agents like peroxyacetic and trifluoroperoxyacetic acids have been shown to result in ring transformation to a 6-amino-s-triazine-2,4-(1H,3H)-dione rather than N-oxide formation. publish.csiro.au This suggests a mechanism involving oxidative attack at the C-5 position. publish.csiro.au

For other substituted diaminopyrimidines, mono-N-oxidation can be achieved using a mixture of hydrogen peroxide and trifluoroacetic anhydride. rsc.orgrsc.org Detailed studies on the specific oxidation pathways of this compound are limited, but it is reasonable to infer that the compound would be sensitive to oxidizing agents, with potential for N-oxide formation or more complex degradation and rearrangement products depending on the reaction conditions.

Annulation and Cyclization Reactions

The most prominent and well-documented reactions of this compound involve annulation and cyclization to form fused heterocyclic systems. The adjacent amino groups at C-4 and C-5 provide an ideal scaffold for building an imidazole (B134444) ring, leading to the formation of the purine core structure.

This compound is a classic starting material for the synthesis of 2-aminopurine (B61359) derivatives. The reaction involves the introduction of a one-carbon fragment that bridges the nitrogen atoms of the 4- and 5-amino groups, followed by cyclodehydration. mdpi.comslideshare.net Various formylating agents can be used to achieve this transformation. Research into the synthesis of 2-aminopurine from this compound has explored several reagents to facilitate this cyclization, with varying degrees of success. mdpi.com

Table 1: Reagents for Cyclization of this compound to 2-Aminopurine mdpi.com
EntryFormylation ReagentSolvent/CatalystResult
1TriethylorthoformateAcetic AcidNo reaction
2N-formylmorpholineFormic AcidNo reaction
3Formic Acid (98%)-Product obtained

As shown in the table, while some common cyclization agents were ineffective, the use of concentrated formic acid successfully yielded the desired 2-aminopurine product. mdpi.com This highlights the specific conditions required for the effective annulation of the imidazole ring.

The Traube purine synthesis, first introduced in 1900, is a versatile and classic method for creating purines from 4,5-diaminopyrimidines. slideshare.netwikipedia.orgslideshare.net The general process involves the reaction of the diaminopyrimidine with a source for the C-8 atom of the purine, such as formic acid or its derivatives, followed by cyclization. slideshare.netscribd.com

While this compound is a quintessential substrate for this type of reaction, studies have shown significant limitations. Specifically, in the synthesis of 2-aminopurine, several standard Traube conditions failed to produce the target molecule. mdpi.com The use of triethylorthoformate with an acid catalyst or N-formylmorpholine in formic acid did not lead to the formation of 2-aminopurine from this compound. mdpi.com These findings underscore that even for a classic transformation like the Traube synthesis, the specific substrate and reagent combination is critical, and applicability cannot be universally assumed. The reaction may halt at the intermediate formylation stage without subsequent ring closure under certain conditions. scribd.com

Investigations into Specific Reaction Mechanisms and Intermediates

The mechanism for purine formation from a 4,5-diaminopyrimidine is generally understood to proceed through a two-step process. The first step involves the formylation of one of the amino groups, typically the more reactive 5-amino group, by an electrophilic one-carbon source. This reaction forms a 4-amino-5-formylaminopyrimidine intermediate. google.com

The second step is an intramolecular cyclodehydration. The newly formed formyl group is attacked by the adjacent 4-amino group, leading to ring closure and the formation of the imidazole portion of the purine ring system. slideshare.net The final elimination of a water molecule yields the aromatic purine. While this general pathway is widely accepted, detailed mechanistic studies or the isolation of specific intermediates for the reaction of this compound itself are not extensively covered in the literature. Plausible reaction pathways are often proposed based on the final products obtained under various synthetic conditions. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms. For pyrimidine-2,4,5-triamine (B1267316), ¹H, ¹³C, and ¹⁵N NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the number, environment, and coupling of hydrogen atoms within a molecule. In the context of pyrimidine (B1678525) derivatives, the chemical shifts of the aromatic protons are indicative of the electronic effects of the substituents on the pyrimidine ring. For instance, in a related compound, 4-(2-pyridyl)pyrimidine, the H-2 proton of the pyrimidine ring is the most deshielded, appearing at a higher chemical shift, due to the electron-withdrawing effect of the adjacent nitrogen atoms. researchgate.net The amino groups of this compound would exhibit characteristic broad signals, and their chemical shifts can be influenced by solvent and temperature.

Table 1: Representative ¹H NMR Data for Related Pyrimidine Derivatives

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity Assignment
Compound 4 (a pyrimidine derivative) DMSO-d6 12.78 (s, br), 11.31 (s, br) 3 x NH (pyrimidine, hydrazino, isatin)
7.80 (d), 6.93 (d), 7.38 (t), 7.12 (t) Aromatic protons

Source: Adapted from synthesis and cytotoxicity studies of pyrimidines-based heterocyclic compounds. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. In pyrimidine systems, the carbon atoms of the ring resonate at characteristic chemical shifts. For example, in various synthesized pyrimidine derivatives, the carbons of the pyrimidine ring show distinct signals that confirm the structure of the compounds. nih.gov The signals for carbons in thiocarbonyl, carbonyl, and carbonitrile groups in related pyrimidine compounds have been observed at δ 176.30, 161.06, and 113.81 ppm, respectively. nih.gov The specific chemical shifts for the carbon atoms in this compound would be influenced by the electron-donating amino groups.

Table 2: Representative ¹³C NMR Data for a Pyrimidine Derivative

Carbon Atom Chemical Shift (δ, ppm)
C=S 176.30
C=O 161.06
C≡N 113.81

Source: Adapted from a study on pyrimidines-based heterocyclic compounds. nih.gov

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

Nitrogen-15 NMR (¹⁵N NMR) is a powerful technique for directly probing the nitrogen atoms within a molecule. Although the natural abundance of ¹⁵N is low (0.37%), modern NMR techniques, such as {¹H,¹⁵N}-HMBC (Heteronuclear Multiple Bond Correlation), allow for the determination of ¹⁵N chemical shifts. rsc.orgyoutube.com This is particularly useful for nitrogen-rich heterocycles like this compound. The chemical shifts of the nitrogen atoms in the pyrimidine ring and the amino substituents provide unambiguous information about their electronic environment and bonding. researchgate.net For example, in Ru(II) complexes with a pyridyl-pyrimidine ligand, the coordination of a pyrimidine nitrogen to the metal center induces a significant upfield shift of its ¹⁵N resonance. rsc.org This demonstrates the sensitivity of ¹⁵N NMR to changes in the chemical environment of nitrogen atoms. The study of specifically ¹⁵N-labeled guanosine (B1672433) has also demonstrated the utility of ¹⁵N NMR in determining the structure of formamidopyrimidine adducts. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amino groups, typically in the region of 3500-3300 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would appear in the 1650-1450 cm⁻¹ region. nih.govresearchgate.net For instance, in a related pyrimidine derivative, compound 4 , the IR spectrum showed absorption bands corresponding to NH, C≡N, C=O, and C=N groups. nih.gov In another example, the IR spectrum of 4,5,6-trichloropyrimidine-2-carboxamide displayed N-H stretches at 3402, 3291, 3219, and 3167 cm⁻¹, and a C=O stretch at 1686 cm⁻¹. mdpi.com

Table 3: Typical IR Absorption Frequencies for Functional Groups in Pyrimidine Derivatives

Functional Group Absorption Range (cm⁻¹)
N-H Stretch (amines) 3500 - 3300
C-H Stretch (aromatic) 3100 - 3000
C=N Stretch 1690 - 1640
C=C Stretch (aromatic) 1600 - 1450
C-N Stretch 1350 - 1250

Source: General IR spectroscopy principles and data from related pyrimidine compounds. nih.govresearchgate.netmdpi.com

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. nih.gov Fragmentation patterns observed in the mass spectrum can provide structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is suitable for the analysis of volatile and thermally stable compounds. While direct GC-MS analysis of this compound might be challenging due to its polarity and potential for thermal degradation, derivatization can be employed to increase its volatility. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, indicating a top peak at m/z 125, which corresponds to the molecular ion. nih.gov

X-ray Diffraction Analysis of Related Compounds and Synthetic Intermediates

X-ray diffraction is a definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound itself was not found in the provided search results, X-ray diffraction has been successfully applied to characterize related pyrimidine derivatives and synthetic intermediates. nih.gov For example, the crystal structure of 5-nitropyrimidine-2,4-diamine (B43640) has been determined by X-ray diffraction, providing precise bond lengths and angles. researchgate.net The analysis of such structures offers valuable insights into the geometry and intermolecular interactions of the pyrimidine ring system, which can be extrapolated to understand the structural characteristics of this compound.

Table 4: List of Compounds Mentioned

Compound Name
This compound
4-(2-pyridyl)pyrimidine
5-nitropyrimidine-2,4-diamine
4,5,6-trichloropyrimidine-2-carboxamide
Guanosine
Formamidopyrimidine
2,4,6-Triaminopyrimidine
2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine
2,4-diaminopyrimidine (B92962)
2-thioxopyrimidine-4-one
4,5,6-Triaminopyrimidin-2(1H)-one
2,5,6-Triaminopyrimidin-4(1H)-one
Pyrimidine, 2,4,5,6-tetraamino-, sulfate
Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(2-trifluoromethylbenzylideno)-1,3-dimethyl-
Pyrimidine, 4-methyl-
Pyrimidine-2,4,6-trione, 1-benzyl-5-(4-hydroxy-3-methoxybenzyl)-
4,4',4''-(Pyrimidine-2,4,6-triyl)tribenzaldehyde
5-(4-diethylamino-benzylidene)-1,3-di-o-tolyl-pyrimidine-2,4,6-trione
2-(2′-pyridyl)pyrimidine-4-carboxylic acid
4-methyl-2-(2′-pyridyl)pyrimidine
4,6-diamino-5-N-formamidopyrimidine

Future Directions and Emerging Research Avenues for Pyrimidine 2,4,5 Triamine

Development of Novel Pyrimidine-2,4,5-triamine (B1267316) Analogues with Enhanced Bioactivity

A primary focus of future research is the rational design and synthesis of novel analogues of this compound to improve their biological activity. The pyrimidine (B1678525) scaffold is readily modifiable at several positions, allowing for extensive structural diversification. nih.govmdpi.com

Recent studies have demonstrated the potential of creating new derivatives with significant therapeutic promise. For instance, a series of N5-(2-substituted benzylidene)-N2,N2-dimethyl-N4-phenyl this compound derivatives were synthesized and evaluated for their anticancer and anti-tuberculosis (anti-TB) activities. ijrps.comijpsr.com In anticancer screenings against HeLa cell lines, the compound N5-benzylidene-N2, N2-dimethyl-N4-phenyl this compound showed significant activity, comparable to the standard drug Cisplatin. ijrps.com For anti-TB activity, the derivative N5-(4-chloro benzylidene)-N2, N2-dimethyl-N4-phenyl this compound was found to be potent against the Mycobacterium tuberculosis H37Ra strain. ijpsr.com

These findings underscore the principle that substitutions on the pyrimidine core, particularly the introduction of electron-withdrawing and electron-donating groups, are crucial for modulating biological activity. ijpsr.com The success of these analogues serves as a template for future structural modifications to develop compounds with even greater potency and selectivity. ijpsr.com The exploration of fused pyrimidine systems, such as triazolopyrimidines, also represents a promising strategy, as these structures are isoelectronic with purines and can act as effective surrogates in biological systems. nih.gov

Exploration of New Biological Targets and Therapeutic Applications

The versatility of the pyrimidine scaffold suggests that this compound and its analogues may interact with a wide range of biological targets, opening up new therapeutic possibilities. nih.govmdpi.com Currently, research has identified several kinases as potential targets. For example, in silico modeling of this compound derivatives has shown potential interactions with c-Src kinase and p38 MAP kinase, both of which are implicated in cancer progression. ijrps.com

Beyond cancer, the demonstrated anti-TB activity of certain analogues points towards their potential in treating infectious diseases. ijpsr.com The broader class of pyrimidine derivatives has been investigated for a vast array of pharmacological activities, including antiviral, anti-inflammatory, antimicrobial, and analgesic properties. nih.govmdpi.comnih.gov This suggests that novel this compound analogues could be screened against a wider panel of biological targets to uncover new therapeutic applications.

Future research should focus on identifying and validating the specific molecular targets of these compounds. For instance, enzymes like dihydrofolate reductase (DHFR) and various protein kinases are known targets for other pyrimidine-containing drugs and could be relevant for this compound derivatives as well. nih.gov The inhibition of such targets can disrupt essential cellular processes like DNA synthesis, making them valuable for anticancer and antimicrobial therapies. nih.gov

Integration of Advanced Synthetic Methodologies with Computational Design

The efficient development of novel this compound analogues will be greatly enhanced by the integration of advanced synthetic techniques with computational modeling. Modern synthetic approaches, such as multi-component reactions and palladium-catalyzed cross-coupling reactions (e.g., SNAr reactions), offer efficient ways to create diverse libraries of pyrimidine derivatives. nih.gov For example, a reconstructive methodology has been developed for the synthesis of 2-aminopurine (B61359) that involves the transformation of a tetrazolopyrimidine structure into a triaminopyrimidine intermediate. researchgate.net

Computational tools, particularly molecular docking, are becoming indispensable in modern drug design. nih.govnih.gov These methods allow researchers to predict the binding modes of newly designed compounds within the active sites of target proteins. nih.gov For instance, docking studies were used to understand the interaction of this compound analogues with c-Src kinase and p38 MAP kinase. ijrps.com This computational insight helps in prioritizing which compounds to synthesize and test, thereby saving time and resources. nih.gov

The synergy between advanced synthesis and computational design creates a powerful cycle of design, synthesis, and testing. nih.gov Computational models can guide the design of molecules with improved binding affinity and selectivity, which can then be synthesized using efficient chemical methods and subsequently evaluated for their biological activity.

Translational Research Prospects and Pre-Clinical Development Studies

Promising this compound analogues identified through initial screenings must undergo rigorous pre-clinical development to assess their potential as viable drug candidates. This phase of research, known as translational research, bridges the gap between basic discovery and human clinical trials. dndi.org

Key aspects of pre-clinical development include evaluating the compound's safety profile, determining its formulation, establishing potential dosing regimens, and studying its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govdndi.org While initial studies have focused on the cytotoxic effects of new analogues on cancer cell lines, future research must expand to include more comprehensive in vivo studies in animal models. ijrps.comnih.gov

The ultimate goal is to identify lead compounds that not only exhibit high potency against a specific disease target but also possess favorable pharmacokinetic and pharmacodynamic properties. nih.gov A promising compound that successfully navigates these pre-clinical hurdles can then advance to Phase I clinical trials in healthy volunteers to assess its safety and tolerability, followed by Phase II studies in patients to evaluate its efficacy. dndi.org The development of pyrimidine-based drugs for a variety of diseases provides a well-trodden path and a hopeful outlook for the translational prospects of novel this compound derivatives. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for Pyrimidine-2,4,5-triamine, and how are the products characterized?

this compound is typically synthesized via nitration followed by reduction. For example, nitration of 2,4,6-triamine-pyrimidine using fuming nitric acid (98%) and concentrated sulfuric acid (98%) in an ice-water bath yields 2,4,6-triamino-5-nitropyrimidine (95% yield) . Subsequent reduction of the nitro group can be achieved using sodium dithionite (59% yield) or hydrogenation with 10% Pd/C under high pressure (20 bar, 75% yield) . Characterization relies on TLC for purity, 1^1H NMR for structural confirmation, and HRMS for molecular formula validation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Key techniques include:

  • Thin-Layer Chromatography (TLC): Monitors reaction progress and purity .
  • Nuclear Magnetic Resonance (1^1H NMR): Resolves substituent patterns and hydrogen environments (e.g., aromatic protons at δ 6.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formulas (e.g., m/z 412 [M+H]+^+ for a triamine derivative) .
  • Melting Point Analysis: Confirms crystalline stability (observed ranges: 288–325°C for related analogs) .

Advanced Research Questions

Q. How can researchers optimize the reduction of nitro groups in pyrimidine derivatives to maximize yields?

Contradictions in reduction efficiency arise from reaction conditions. For example:

  • Tin/Iron in Acidic Media: Often produces oily byproducts, complicating isolation .
  • Sodium Dithionite: Effective but limited to 59% yield due to side reactions .
  • Catalytic Hydrogenation (Pd/C, 20 bar H2_2): Optimal for high yields (75%) and scalability . Methodological adjustments, such as solvent choice (DMF vs. EtOH) and catalyst loading, are critical for reproducibility .

Q. What factors explain contradictory structure-activity relationship (SAR) findings in this compound analogs?

Discrepancies in SAR studies often stem from substituent electronic and steric effects. For instance:

  • Electron-Withdrawing Groups (e.g., nitro): Enhance antifolate activity by increasing binding affinity to dihydrofolate reductase (DHFR) .
  • Bulky Substituents (e.g., 3,4,5-trifluorophenyl): May reduce solubility, limiting bioavailability despite high in vitro potency . Computational modeling (e.g., molecular docking) is recommended to predict steric clashes or electronic mismatches before synthesis .

Q. How does the oxidation state influence the stability of this compound under experimental conditions?

Higher oxidation states (e.g., trihydroxypyrimidines) are rarely observed due to steric hindrance and unstable intermediates. UV-induced oxidation in aqueous environments primarily yields dioxidized derivatives (e.g., uracil precursors), while third hydroxylation is inefficient . Stability assays under varying pH and temperature are advised to identify degradation pathways .

Q. What strategies are effective for synthesizing multi-substituted this compound derivatives?

Multi-step protocols are required:

  • Step 1: Palladium-catalyzed coupling (e.g., Pd2_2(dba)3_3/BINAP) introduces aryl/heteroaryl groups at specific positions .
  • Step 2: Boc-protection/deprotection sequences preserve amine functionality during subsequent reactions .
  • Step 3: Column chromatography (silica gel, gradient elution) isolates pure products with >95% purity . Example: A cyclohexylmethyl-carbamate derivative was synthesized via tert-butyl protection, achieving 74% yield after optimization .

Methodological Considerations

  • Handling Contradictions: Cross-validate synthetic protocols using orthogonal techniques (e.g., comparing HRMS with 1^1H NMR integration) .
  • Safety: this compound derivatives may require handling under inert atmospheres (N2_2) due to sensitivity to moisture and oxygen .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.